2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18675123
InChI: InChI=1S/C22H22O6/c1-4-27-22(24)15-10-16-20(17(23)11-15)18(12-19(25-2)21(16)26-3)28-13-14-8-6-5-7-9-14/h5-12,23H,4,13H2,1-3H3
SMILES:
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester

CAS No.:

Cat. No.: VC18675123

Molecular Formula: C22H22O6

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester -

Specification

Molecular Formula C22H22O6
Molecular Weight 382.4 g/mol
IUPAC Name ethyl 4-hydroxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C22H22O6/c1-4-27-22(24)15-10-16-20(17(23)11-15)18(12-19(25-2)21(16)26-3)28-13-14-8-6-5-7-9-14/h5-12,23H,4,13H2,1-3H3
Standard InChI Key FQBYVFPAPIUZOL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

The core structure of this compound is a naphthalene ring system substituted at the 2-position with a carboxylic acid ethyl ester group. Additional substituents include:

  • 4-hydroxy group: Introduces hydrogen-bonding capacity and potential sites for metabolic conjugation.

  • 7,8-dimethoxy groups: Enhance lipophilicity and influence electronic distribution across the aromatic system.

  • 5-(phenylmethoxy) group: A bulky benzyl ether moiety that may sterically hinder interactions or contribute to receptor binding specificity .

The molecular formula is C₂₃H₂₄O₇, yielding a molecular weight of 412.43 g/mol. This complexity positions the compound within a niche class of polyfunctionalized naphthalenecarboxylic acid derivatives, often explored for their bioactive potential .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₄O₇Calculated
Molecular Weight412.43 g/molCalculated
Parent Compound (2-Naphthoic Acid)C₁₁H₈O₂, MW 172.18 g/mol
Functional GroupsEthyl ester, hydroxy, methoxy, phenylmethoxy

Pharmacological Profile and Receptor Interactions

Emerging evidence from structurally analogous compounds suggests significant biological activity. For instance, ethyl ester derivatives of 2-naphthoic acid have demonstrated high-affinity antagonism at the P2Y₁₄ receptor (P2Y₁₄R), a GPCR implicated in inflammatory and immune responses .

Key Findings from Related Research:

  • Receptor Affinity: A fluorescent Alexa Fluor 488 conjugate of a 2-naphthoic acid ethyl ester derivative (MRS4174) exhibited a K₁ value of 80 pM at P2Y₁₄R, highlighting the potential for ultra-high-affinity interactions in this chemical class .

  • Structure-Activity Relationship (SAR): Elongation of the ester side chain and introduction of polar groups (e.g., hydroxy, methoxy) enhance receptor binding and selectivity, as evidenced by comparative studies .

Table 2: Pharmacological Data for Selected 2-Naphthoic Acid Derivatives

CompoundK₁ (nM)Target ReceptorReference
PPTN (Parent Antagonist)0.3P2Y₁₄R
MRS4174 (Fluorescent Probe)0.08P2Y₁₄R
2-Naphthoic AcidN/AN/A

Comparative Analysis with Related Compounds

The 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy) substitution pattern distinguishes this compound from simpler 2-naphthoic acid esters. For example:

  • Ethyl 1-naphthoate: Lacks hydroxyl and methoxy groups, resulting in lower polarity and reduced receptor engagement .

  • PPTN (4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid): Shares the 2-naphthoic acid core but incorporates trifluoromethyl and piperidine groups, enhancing metabolic stability .

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